3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one
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Overview
Description
3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one is a complex organic compound belonging to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two nitro groups. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one typically involves the Mannich condensation reaction. This process includes the reaction of 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one disodium salt with formaldehyde and primary amines . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Mannich condensation process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitroso derivatives from oxidation, amines from reduction, and substituted compounds from nucleophilic substitution.
Scientific Research Applications
3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. The bicyclic structure provides stability and specificity in its interactions, making it a valuable compound for various applications.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.
1,5-Dinitro-3-azabicyclo[3.3.1]non-6-enes: These compounds have similar nitro groups but may vary in the substituents on the bicyclic ring.
Uniqueness
3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one is unique due to its specific combination of an ethyl group, two nitro groups, and a nitrogen-containing bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13N3O5 |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one |
InChI |
InChI=1S/C10H13N3O5/c1-2-11-6-9(12(15)16)4-3-8(14)10(5-9,7-11)13(17)18/h3-4H,2,5-7H2,1H3 |
InChI Key |
ROUSREOBPCMWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CC(C1)(C(=O)C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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